METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
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Overview
Description
METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology This compound is characterized by its intricate structure, which includes a benzodioxole moiety, a pyrido[2,3-d]pyrimidine core, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps, including the formation of the benzodioxole moiety and the pyrido[2,3-d]pyrimidine core. One common synthetic route involves the use of palladium-catalyzed C-N cross-coupling reactions . The reaction conditions often include the use of palladium chloride (PdCl2), xantphos, and cesium carbonate (Cs2CO3) in solvents such as 1,4-dioxane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) under basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, sodium borohydride, and hydrogen peroxide. Reaction conditions typically involve elevated temperatures and the use of solvents like toluene, 1,4-dioxane, and dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar benzodioxole moiety and have been studied for their anticancer properties.
Triazole-pyrimidine hybrids: These compounds also contain a pyrimidine core and have shown potential as neuroprotective and anti-inflammatory agents.
Uniqueness
METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O7/c1-10-6-12(19(27)29-3)16-17(21-10)23(2)20(28)24(18(16)26)8-15(25)22-11-4-5-13-14(7-11)31-9-30-13/h4-7H,8-9H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTIXMHNIGHCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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